2,5,8-Trimethylquinoline

Beschreibung

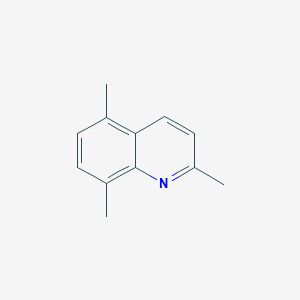

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5,8-trimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-8-4-5-9(2)12-11(8)7-6-10(3)13-12/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPDDVZQIJZBPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=NC2=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588930 | |

| Record name | 2,5,8-Trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102871-69-2 | |

| Record name | 2,5,8-Trimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102871-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,8-Trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of 2,5,8-Trimethylquinoline

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals and functional materials.[1] This guide presents a comprehensive, field-proven protocol for the synthesis of 2,5,8-trimethylquinoline, a specifically substituted derivative with significant potential in drug discovery and development.[2] While numerous classical methods for quinoline synthesis exist, such as the Skraup, Doebner-von Miller, and Friedländer reactions, this document details an optimized approach based on the Combes synthesis.[3][4][5][6][7] The chosen method provides a direct and efficient route to the target molecule through the acid-catalyzed condensation of 2,5-dimethylaniline with acetylacetone. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental workflow, and robust validation checkpoints to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Quinoline Core

Quinoline and its derivatives are privileged heterocyclic structures renowned for their wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][8][9][10][11] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological efficacy, making it a highly versatile scaffold for targeted drug design.[2] 2,5,8-Trimethylquinoline, in particular, presents a unique substitution pattern that is of considerable interest for exploring new structure-activity relationships (SAR).

This guide focuses on the Combes quinoline synthesis, a reliable and powerful method for preparing 2,4-disubstituted quinolines.[3][5] The reaction proceeds by condensing an aniline with a β-diketone under acidic conditions.[12] By providing a detailed, optimized protocol for the synthesis of 2,5,8-trimethylquinoline, we aim to equip researchers with a practical and reproducible method for accessing this valuable chemical entity.

Mechanistic Pathway: The Combes Reaction

The synthesis of 2,5,8-trimethylquinoline from 2,5-dimethylaniline and acetylacetone via the Combes reaction is a multi-step process. The mechanism involves an initial condensation to form an enamine, followed by a rate-determining intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline product.[3][12][13]

Step 1: Enamine Formation The reaction is initiated by the acid-catalyzed condensation of 2,5-dimethylaniline with acetylacetone. The acid protonates a carbonyl group of the acetylacetone, enhancing its electrophilicity. The nucleophilic amino group of 2,5-dimethylaniline then attacks the activated carbonyl carbon. A subsequent dehydration step leads to a Schiff base intermediate, which rapidly tautomerizes to the more stable enamine.[5][12]

Step 2: Intramolecular Cyclization (Rate-Determining Step) This is the crucial ring-forming step and is the slowest in the sequence.[3][12] The enamine undergoes an intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring attacks the second protonated carbonyl group, leading to the formation of a new six-membered ring fused to the benzene ring.[14]

Step 3: Dehydration and Aromatization Following cyclization, a proton transfer neutralizes the charge on the nitrogen atom. The resulting hydroxyl group is then protonated by the acid catalyst, converting it into a good leaving group (water). Elimination of a water molecule results in the formation of the fully aromatic and stable 2,5,8-trimethylquinoline ring system.[12][15]

Detailed Experimental Protocol

This protocol is adapted from established Combes synthesis procedures and optimized for the preparation of 2,5,8-trimethylquinoline.[12]

Reagents and Materials:

-

2,5-Dimethylaniline (1.0 eq)

-

Acetylacetone (1.1 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

10% Aqueous Sodium Hydroxide (NaOH) Solution

-

Crushed Ice

-

Deionized Water

-

Ethanol (for recrystallization)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 2,5-dimethylaniline and acetylacetone (1.1 equivalents).

-

Acid Addition: While cooling the flask in an ice bath, slowly and cautiously add concentrated sulfuric acid (approximately 5 mL per 0.1 mol of aniline) to the mixture with vigorous stirring. The addition should be dropwise to control the exothermic reaction.

-

Reaction: After the complete addition of the acid, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to 110-120°C using a heating mantle and maintain this temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Neutralization: Allow the mixture to cool to room temperature. Carefully pour the dark, viscous mixture onto a beaker containing a generous amount of crushed ice.

-

Slowly neutralize the acidic solution by the dropwise addition of a 10% aqueous NaOH solution with constant stirring until the solution is basic (pH > 8) and a precipitate forms.

-

Isolation of Crude Product: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold deionized water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. Alternatively, if the product is an oil or the solid is impure, perform a liquid-liquid extraction. Dissolve the crude material in a suitable organic solvent (e.g., DCM or EtOAc), wash with water, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting residue can be further purified by column chromatography if necessary.

Data Presentation: Representative Reaction Parameters

The following table summarizes the typical quantitative data for the synthesis of 2,5,8-trimethylquinoline.

| Parameter | Value | Notes |

| Reactant 1 | 2,5-Dimethylaniline | 1.0 equivalent |

| Reactant 2 | Acetylacetone | 1.1 equivalents |

| Catalyst | Concentrated H₂SO₄ | Acts as both catalyst and dehydrating agent |

| Temperature | 110-120 °C | Essential for driving the cyclization and dehydration steps |

| Reaction Time | 3-4 hours | Monitor by TLC for completion |

| Expected Yield | 70-85% | Yields can vary based on reaction scale and purification efficiency |

| CAS Number | 102871-69-2 | For 2,5,8-Trimethylquinoline[16] |

| Molecular Formula | C₁₂H₁₃N | [16] |

| Molecular Weight | 171.24 g/mol | [16] |

Trustworthiness: A Self-Validating System

The integrity of this protocol is ensured through a series of checkpoints designed to validate the reaction's progress and the final product's identity and purity.

-

In-Process Monitoring: The use of Thin Layer Chromatography (TLC) is critical for monitoring the consumption of the starting materials (2,5-dimethylaniline) and the formation of the product. This allows the researcher to determine the optimal reaction time and prevent the formation of byproducts from prolonged heating.

-

Purification Checkpoints: The work-up and neutralization steps are designed to remove the acid catalyst and inorganic salts. The purity of the product after recrystallization or chromatography should be assessed by measuring its melting point (if solid) and comparing it to literature values, as well as by running a final, clean TLC.

-

Definitive Structural Confirmation: The identity and purity of the final 2,5,8-trimethylquinoline product must be unequivocally confirmed through spectroscopic analysis.[17]

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and environment of protons and carbons. The expected spectra should show distinct signals for the three methyl groups and the aromatic protons, confirming the substitution pattern.

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present and confirm the absence of starting material functionalities (e.g., N-H stretches from the aniline).

-

Mass Spectrometry (MS): Confirms the molecular weight of the product (171.24 g/mol ).

-

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the entire experimental process, from initial setup to final characterization.

Safety and Handling

Proper safety precautions are mandatory when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[18]

-

Ventilation: All steps, especially the handling of concentrated sulfuric acid and organic solvents, should be performed in a well-ventilated fume hood.[19]

-

Reagent Handling:

-

Concentrated Sulfuric Acid: Is extremely corrosive and causes severe burns. Handle with extreme care and add it slowly to the reaction mixture to prevent splashing and control the exothermic reaction.

-

2,5-Dimethylaniline: Is toxic and may be harmful if inhaled, ingested, or absorbed through the skin. Avoid contact.

-

Sodium Hydroxide: Is corrosive. Avoid contact with skin and eyes.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.[20]

Conclusion

This technical guide provides a robust and reliable protocol for the synthesis of 2,5,8-trimethylquinoline using an optimized Combes reaction. By detailing the reaction mechanism, providing a step-by-step experimental procedure, and emphasizing self-validating checkpoints, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The successful application of this guide will enable the efficient production of high-purity 2,5,8-trimethylquinoline, facilitating further investigation into its potential applications in drug development and materials science.

References

-

Wikipedia. Combes quinoline synthesis. [Link]

-

Wikipedia. Doebner–Miller reaction. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

-

YouTube. Combes Quinoline Synthesis Mechanism | Organic Chemistry. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

YouTube. Combe's synthesis of quinoline || detailed mechanism. [Link]

-

PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]

-

SynArchive. Doebner-Miller Reaction. [Link]

-

ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]

-

ResearchGate. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]

-

Wikipedia. Friedländer synthesis. [Link]

-

ResearchGate. What is the complete procedure for Doebner-von miller reaction ?. [Link]

-

Safety Data Sheet. LGHQ 2. [Link]

-

Cambridge University Press. Combes Quinoline Synthesis. [Link]

-

Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]

-

NIH PubMed Central. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]

-

Semantic Scholar. Doebner-von Miller reaction. [Link]

-

CAS Common Chemistry. 2,6,8-Trimethylquinoline. [Link]

-

ResearchGate. Combes quinoline synthesis. [Link]

-

NIH PubMed Central. Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. [Link]

-

Scribd. Combes Quinoline Synthesis PDF. [Link]

-

MDPI. Recent Advances in Metal-Free Quinoline Synthesis. [Link]

- Google Patents. US5700942A - Process for preparing quinoline bases.

-

ResearchGate. Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). [Link]

- Google Patents. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.

-

NIH PubMed Central. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

- Google Patents.

-

MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link]

-

ResearchGate. Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. [Link]

-

PubMed. Synthesis of 8-hydroxyquinoline Derivatives as Novel Antitumor Agents. [Link]

-

Catalysis Science & Technology (RSC Publishing). 8-Hydroxyquinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: realizing Cu-free click chemistry. [Link]

-

MDPI. Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. iipseries.org [iipseries.org]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 7. organicreactions.org [organicreactions.org]

- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. scbt.com [scbt.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. fishersci.com [fishersci.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. image.trusco-sterra2.com [image.trusco-sterra2.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 2,5,8-Trimethylquinoline

Introduction

2,5,8-Trimethylquinoline is a substituted heterocyclic aromatic compound belonging to the quinoline family. Quinoline and its derivatives are of significant interest to researchers in drug development and materials science due to their diverse biological activities and unique photophysical properties. The specific substitution pattern of methyl groups on the quinoline core, as seen in 2,5,8-trimethylquinoline, imparts distinct steric and electronic characteristics that can influence its chemical reactivity, biological interactions, and material properties.

Despite its potential utility as a chemical building block in synthetic and medicinal chemistry, a comprehensive public repository of its characterization data is notably absent from the scientific literature. This guide, therefore, serves as a vital resource for researchers, providing a detailed roadmap for the synthesis, purification, and thorough characterization of 2,5,8-trimethylquinoline. By offering field-proven insights and explaining the causality behind experimental choices, this document aims to empower scientists to confidently work with this compound and unlock its potential.

Molecular Structure and Predicted Physicochemical Properties

The molecular structure of 2,5,8-trimethylquinoline consists of a quinoline core with methyl groups at the 2, 5, and 8 positions.

Caption: Molecular structure of 2,5,8-trimethylquinoline.

While experimental data is scarce, the following physicochemical properties can be predicted based on its structure and data from isomeric compounds. These predictions serve as a useful baseline for experimental work.

| Property | Predicted/Reported Value | Source |

| CAS Number | 102871-69-2 | [1][2][3] |

| Molecular Formula | C₁₂H₁₃N | [1] |

| Molecular Weight | 171.24 g/mol | [1] |

| Boiling Point | 278.5 °C at 760 mmHg | [] |

| Density | 1.034 g/cm³ | [] |

| Melting Point | Not available | |

| Solubility | Likely soluble in common organic solvents (e.g., ethanol, chloroform, acetone); sparingly soluble in water. |

Synthesis of 2,5,8-Trimethylquinoline via the Doebner-von Miller Reaction

The Doebner-von Miller reaction is a robust and widely used method for the synthesis of quinolines.[5] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. For the synthesis of 2,5,8-trimethylquinoline, 2,5-dimethylaniline is reacted with crotonaldehyde.

Experimental Protocol

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times. The reaction can be exothermic, and appropriate measures should be in place to control the temperature.

Materials:

-

2,5-Dimethylaniline

-

Crotonaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Zinc Chloride (ZnCl₂), anhydrous

-

Toluene

-

Sodium Hydroxide (NaOH) solution (e.g., 10 M)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Addition funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dimethylaniline (1.0 equivalent) and a 6 M solution of hydrochloric acid.

-

Heating: Heat the mixture to reflux with vigorous stirring.

-

Addition of Carbonyl Compound: In a separate addition funnel, prepare a solution of crotonaldehyde (1.2 equivalents) in toluene.

-

Controlled Addition: Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours. A controlled, slow addition is crucial to minimize the polymerization of crotonaldehyde, a common side reaction that leads to tar formation.[6]

-

Reaction Monitoring: After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup - Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This step should be performed in an ice bath to manage the exothermic neutralization.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Purification:

The crude 2,5,8-trimethylquinoline will likely be an oil or a solid contaminated with unreacted starting materials and polymeric byproducts. Purification can be achieved by:

-

Column Chromatography: Using a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is the most effective method for obtaining a high-purity product.

-

Vacuum Distillation: If the product is a liquid, vacuum distillation can be an effective purification method.

-

Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexanes) can further enhance its purity.

Caption: Workflow for the synthesis of 2,5,8-trimethylquinoline.

Proposed Characterization Workflow

A thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 2,5,8-trimethylquinoline.

Physical Properties Measurement

-

Melting Point: Determine the melting point of the purified solid product using a standard melting point apparatus. A sharp melting point range (typically < 2 °C) is indicative of high purity.

-

Boiling Point: If the product is a liquid, determine its boiling point at a specific pressure using micro-distillation apparatus.

Spectroscopic Analysis

Caption: Workflow for the spectroscopic characterization of 2,5,8-trimethylquinoline.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Expected Signals:

-

Three distinct singlet signals for the three methyl groups (C2-CH₃, C5-CH₃, and C8-CH₃), each integrating to 3 protons.

-

Aromatic proton signals in the range of δ 7.0-8.5 ppm. The specific splitting patterns will depend on the coupling between the protons on the quinoline ring.

-

-

-

¹³C NMR Spectroscopy:

-

Expected Signals:

-

Twelve distinct carbon signals are expected.

-

Three signals in the aliphatic region (typically δ 15-30 ppm) corresponding to the three methyl carbons.

-

Nine signals in the aromatic region (typically δ 110-160 ppm) for the carbons of the quinoline ring.

-

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Key Absorptions:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C and C=N stretching (aromatic ring): ~1450-1650 cm⁻¹

-

C-H bending (out-of-plane): ~750-900 cm⁻¹, which can be diagnostic for the substitution pattern on the aromatic rings.

-

3. Mass Spectrometry (MS)

-

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) are suitable techniques.

-

Expected Result:

-

The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 2,5,8-trimethylquinoline (171.24 g/mol ).

-

Analysis of the fragmentation pattern can provide further structural confirmation.

-

Safety and Handling

-

Toxicity: Quinolines can be toxic if ingested, inhaled, or absorbed through the skin.

-

Irritation: May cause skin and eye irritation.

-

Handling: Always handle in a well-ventilated fume hood. Avoid generating dust or aerosols. Prevent contact with skin and eyes by wearing appropriate PPE.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of 2,5,8-trimethylquinoline. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently prepare and validate this compound for use in their studies. The generation and dissemination of the experimental data as outlined in this guide will be a valuable contribution to the chemical science community, enabling further exploration of the properties and applications of this unique trimethylquinoline isomer.

References

- The Royal Society of Chemistry (2018).

-

CAS Common Chemistry. (n.d.). 2,6,8-Trimethylquinoline. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ? Retrieved January 8, 2026, from [Link]

- MedchemExpress.com. (2025).

-

CAS Common Chemistry. (n.d.). 2,4,8-Trimethylquinoline. Retrieved January 8, 2026, from [Link]

- Benchchem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.

- Biosynth. (2024).

- SKL. (2022).

-

Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved January 8, 2026, from [Link]

- The Royal Society of Chemistry. (n.d.). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes.

-

PubChem. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved January 8, 2026, from [Link]

- Benchchem. (2025). Navigating Quinoline Synthesis: A Technical Support Center for Researchers.

- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000906). Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). 2,4,6-Trimethylquinoline. Retrieved January 8, 2026, from [Link]

- Trinh Thi Huan, et al. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, Vol. 104, No. 2.

- Google Patents. (n.d.). RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.

- National Toxicology Program. (n.d.). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5).

-

Wikipedia. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved January 8, 2026, from [Link]

- Benchchem. (2025). In-Depth Technical Guide to 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ).

-

MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved January 8, 2026, from [Link]

-

Doc Brown's Chemistry. (2026). database IR spectra INFRARED SPECTROSCOPY INDEX. Retrieved January 8, 2026, from [Link]

- Google Patents. (n.d.). DE363582C - Process for the preparation of derivatives of 2-methylquinoline (quinaldin).

- Google Patents. (n.d.). EP0264823B1 - Process for preparation of 2,3,5-trimethylhydroquinone.

-

Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved January 8, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2,5,8-TRIMETHYLQUINOLINE | 102871-69-2 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. echemi.com [echemi.com]

- 8. biosynth.com [biosynth.com]

- 9. image.trusco-sterra2.com [image.trusco-sterra2.com]

In-Depth Technical Guide to the Spectroscopic Analysis of 2,5,8-Trimethylquinoline

Introduction

2,5,8-Trimethylquinoline is a heterocyclic aromatic compound belonging to the quinoline family.[1][] Its structure, featuring a quinoline core with three methyl group substitutions, gives rise to distinct spectroscopic characteristics that are crucial for its identification, purity assessment, and structural elucidation. This technical guide provides a comprehensive overview of the core spectroscopic techniques used to analyze 2,5,8-trimethylquinoline, offering insights into the principles, experimental protocols, and data interpretation relevant to researchers, scientists, and professionals in drug development. The quinoline scaffold and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[3][4][5][6][7]

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 2,5,8-trimethylquinoline is essential before undertaking spectroscopic analysis.

| Property | Value |

| CAS Number | 102871-69-2[1] |

| Molecular Formula | C₁₂H₁₃N[1] |

| Molecular Weight | 171.24 g/mol [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[8][9] It provides detailed information about the carbon-hydrogen framework of 2,5,8-trimethylquinoline.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 2,5,8-trimethylquinoline, the spectrum is expected to show characteristic signals for both the aromatic protons on the quinoline ring and the protons of the three methyl groups.

Expected Chemical Shifts (δ) in CDCl₃:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.5 | Multiplets, Doublets |

| C2-CH₃ | ~2.7 | Singlet |

| C5-CH₃ | ~2.5 | Singlet |

| C8-CH₃ | ~2.6 | Singlet |

Note: Predicted values are based on the analysis of structurally similar quinoline derivatives. Actual experimental values may vary.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the molecule.[10] The spectrum of 2,5,8-trimethylquinoline will display distinct signals for the aromatic carbons of the quinoline core and the carbons of the methyl substituents.

Expected Chemical Shifts (δ) in CDCl₃:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Aromatic Carbons | 120 - 160 |

| C2-C H₃ | ~25 |

| C5-C H₃ | ~18 |

| C8-C H₃ | ~17 |

Note: Predicted values are based on the analysis of structurally similar quinoline derivatives. Actual experimental values may vary.

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11] It is instrumental in confirming the molecular weight of 2,5,8-trimethylquinoline and providing insights into its fragmentation patterns, which can aid in structural confirmation. For 2,5,8-trimethylquinoline (C₁₂H₁₃N), the expected molecular ion peak [M]⁺ would be observed at an m/z of approximately 171.10. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[12]

Experimental Protocol: Mass Spectrometry (Electron Ionization)

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR)

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds.[13][14][15] This technique is particularly useful for identifying the functional groups present in a molecule. The FT-IR spectrum of 2,5,8-trimethylquinoline will be characterized by absorptions corresponding to C-H bonds (aromatic and aliphatic) and C=C/C=N bonds of the quinoline ring system.

Expected Characteristic FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2980 - 2850 | Aliphatic C-H Stretch (from CH₃) | Medium-Strong |

| 1620 - 1580 | C=C and C=N Ring Stretching | Strong |

| 1500 - 1400 | C=C Ring Stretching | Medium-Strong |

| 850 - 750 | C-H Out-of-plane Bending | Strong |

Experimental Protocol: FT-IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining FT-IR spectra of solid samples.

Caption: Workflow for obtaining an FT-IR spectrum using the ATR technique.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a molecule.[9][16][17][18] The conjugated π-system of the quinoline ring in 2,5,8-trimethylquinoline results in strong absorption in the ultraviolet region. The spectrum is typically characterized by one or more absorption maxima (λ_max).

Expected UV-Vis Absorption:

| Solvent | Expected λ_max (nm) | Electronic Transition |

| Ethanol | ~230, ~280, ~320 | π → π* |

Note: The exact absorption maxima and molar absorptivity (ε) are solvent-dependent.

Experimental Protocol: UV-Vis Spectroscopy

Caption: Standard procedure for acquiring and analyzing a UV-Vis spectrum.

Safety and Handling

2,5,8-Trimethylquinoline should be handled with appropriate safety precautions in a laboratory setting.[19][20][21][22] Always consult the Safety Data Sheet (SDS) before use. General safety measures include:

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.[20]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[20]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Conclusion

The spectroscopic analysis of 2,5,8-trimethylquinoline, utilizing a combination of NMR, Mass Spectrometry, FT-IR, and UV-Vis techniques, provides a comprehensive characterization of the molecule. Each technique offers complementary information, which, when integrated, allows for unambiguous structural confirmation, purity assessment, and quantification. The protocols and expected data presented in this guide serve as a valuable resource for scientists engaged in the research and development of quinoline-based compounds, ensuring scientific integrity and facilitating advancements in fields such as medicinal chemistry and materials science.

References

- Bernstein, M. P., et al. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA.

- Royal Society of Chemistry. (2018). Supplementary Information. The Royal Society of Chemistry.

- Wróbel, R., et al. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI.

- Safety Data Sheet. (2022). Safety Data Sheet.

- Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). PMC. NIH.

- FTIR spectrum of quinoline derivative. (n.d.). ResearchGate.

- The 3800-550 cm−1 (2.63-18.18 μm) IR spectra of quinoline (C9H7N)... (n.d.). ResearchGate.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. (n.d.). The Royal Society of Chemistry.

- 2,6,8-Trimethylquinoline SDS, 2243-90-5 Safety Data Sheets. (n.d.). ECHEMI.

- 2,5,8-Trimethylquinoline | CAS 102871-69-2. (n.d.). SCBT.

- 2 - Safety Data Sheet. (2024).

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000906). (n.d.). Human Metabolome Database.

- Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY.

- An In-Depth Technical Guide to 2,4,6-Trimethylquinoline: Synthesis, Properties, and Therapeutic Potential. (n.d.). Benchchem.

- Spectroscopic Profile of 4,6,8-Trimethylquinoline-2-thiol: A Technical Overview. (n.d.). Benchchem.

- UV-Vis absorption spectra of Q-2 (a) recorded at different pH values in... (n.d.). ResearchGate.

- Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(20), 6159-6170.

- Computational investigation of ir and uv-vis spectra of 2-isopropyl-5-methyl-1,4-benzoquinone using. (n.d.).

- Quinoline(91-22-5) 13C NMR spectrum. (n.d.). ChemicalBook.

- CAS 102871-69-2 2,5,8-Trimethylquinoline. (n.d.). BOC Sciences.

- Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020). MDPI.

- Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC.

Sources

- 1. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds [mdpi.com]

- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Quinoline(91-22-5) 13C NMR [m.chemicalbook.com]

- 11. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. periodicals.karazin.ua [periodicals.karazin.ua]

- 18. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. image.trusco-sterra2.com [image.trusco-sterra2.com]

- 20. fishersci.com [fishersci.com]

- 21. echemi.com [echemi.com]

- 22. biosynth.com [biosynth.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR of 2,5,8-Trimethylquinoline

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2,5,8-trimethylquinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the NMR spectra, the causal relationships between molecular structure and spectral features, and a detailed experimental protocol for acquiring high-quality data.

Introduction: The Significance of NMR in the Structural Elucidation of Substituted Quinolines

Quinoline and its derivatives are fundamental scaffolds in numerous pharmaceuticals and biologically active compounds.[1] The precise substitution pattern on the quinoline ring system is a critical determinant of a molecule's biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for the unambiguous determination of the structure of these molecules.[1] This guide will provide a detailed exposition of the expected ¹H and ¹³C NMR spectra of 2,5,8-trimethylquinoline, a representative substituted quinoline.

Theoretical Framework: Predicting the NMR Spectra of 2,5,8-Trimethylquinoline

The prediction of ¹H and ¹³C NMR spectra is grounded in the principles of chemical environment and spin-spin coupling.[2][3] The electron density around a nucleus, influenced by the electronic effects of substituents, dictates its chemical shift (δ).[4] In 2,5,8-trimethylquinoline, the three methyl groups, being electron-donating, will shield the quinoline ring, causing upfield shifts (lower ppm values) of the ring protons and carbons relative to unsubstituted quinoline.[4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2,5,8-trimethylquinoline is expected to exhibit distinct signals for the aromatic protons and the methyl groups. The chemical shifts are influenced by the positions of the methyl substituents.

Aromatic Protons:

-

H-3 and H-4: These protons on the pyridine ring will be influenced by the adjacent nitrogen atom and the methyl group at C-2. They are expected to show a characteristic AB quartet system due to their coupling to each other.

-

H-6 and H-7: These protons on the benzene ring are situated between methyl groups at C-5 and C-8. They will also likely form an AB quartet.

Methyl Protons:

-

2-CH₃, 5-CH₃, and 8-CH₃: Each methyl group will produce a singlet in the spectrum, as they are not coupled to any adjacent protons. Their chemical shifts will vary slightly due to their different positions on the quinoline ring.

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for 2,5,8-trimethylquinoline.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.2-7.4 | d | ~8.0-9.0 |

| H-4 | ~7.8-8.0 | d | ~8.0-9.0 |

| H-6 | ~7.0-7.2 | d | ~8.0-9.0 |

| H-7 | ~7.3-7.5 | d | ~8.0-9.0 |

| 2-CH₃ | ~2.6-2.8 | s | - |

| 5-CH₃ | ~2.4-2.6 | s | - |

| 8-CH₃ | ~2.5-2.7 | s | - |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all twelve carbon atoms in 2,5,8-trimethylquinoline. The chemical shifts of the carbon atoms are also sensitive to the electronic effects of the methyl substituents.

Quaternary Carbons:

-

C-2, C-5, C-8, C-4a, and C-8a: These carbons will appear as singlets in a proton-decoupled ¹³C NMR spectrum. Their chemical shifts will be influenced by their position within the heterocyclic ring system and the presence of methyl substituents.

Protonated Carbons:

-

C-3, C-4, C-6, and C-7: These carbons will also appear as singlets in a proton-decoupled spectrum, with their chemical shifts determined by their electronic environment.

Methyl Carbons:

-

2-CH₃, 5-CH₃, and 8-CH₃: The three methyl carbons will appear as distinct signals in the upfield region of the spectrum.

The following table summarizes the predicted ¹³C NMR chemical shifts for 2,5,8-trimethylquinoline.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~158-160 |

| C-3 | ~120-122 |

| C-4 | ~135-137 |

| C-4a | ~128-130 |

| C-5 | ~132-134 |

| C-6 | ~125-127 |

| C-7 | ~127-129 |

| C-8 | ~130-132 |

| C-8a | ~145-147 |

| 2-CH₃ | ~23-25 |

| 5-CH₃ | ~18-20 |

| 8-CH₃ | ~16-18 |

Experimental Protocol for NMR Analysis of 2,5,8-Trimethylquinoline

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 2,5,8-trimethylquinoline.

Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of 2,5,8-trimethylquinoline.[5]

-

Solvent Selection: Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), which is a common choice for small organic molecules.[5][6]

-

Dissolution and Filtration: Ensure the sample is fully dissolved. If any solid particles remain, filter the solution to prevent them from affecting the magnetic field homogeneity.[5]

-

Transfer to NMR Tube: Carefully transfer the clear solution into a clean, undamaged 8-inch NMR tube.[5]

NMR Spectrometer Setup and Data Acquisition

-

Spectrometer Preparation: Ensure the NMR spectrometer is properly tuned and the magnetic field is shimmed to achieve optimal resolution.[6]

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

Use a pulse angle of 30-45 degrees.

-

Set a relaxation delay of 2-5 seconds, as quaternary carbons can have longer relaxation times.[6]

-

Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

Data Analysis and Interpretation

The acquired spectra should be processed (Fourier transformation, phase correction, and baseline correction) and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS). The chemical shifts, multiplicities, and coupling constants should be carefully analyzed to confirm the structure of 2,5,8-trimethylquinoline. For more complex structural assignments, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.[4]

Visualizing Molecular Structure and NMR Correlations

The following diagrams, generated using Graphviz (DOT language), illustrate the structure of 2,5,8-trimethylquinoline and the expected correlations in 2D NMR experiments.

Figure 1: Molecular structure of 2,5,8-trimethylquinoline.

Figure 2: Predicted ¹H-¹H COSY correlations in 2,5,8-trimethylquinoline.

Figure 3: Predicted ¹H-¹³C HSQC correlations in 2,5,8-trimethylquinoline.

Conclusion

This technical guide has provided a comprehensive theoretical and practical framework for understanding and acquiring the ¹H and ¹³C NMR spectra of 2,5,8-trimethylquinoline. By understanding the influence of the methyl substituents on the chemical shifts and coupling patterns, researchers can confidently predict, acquire, and interpret the NMR data for this and related substituted quinoline compounds. The detailed experimental protocol and visual aids further support the practical application of this knowledge in a laboratory setting.

References

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Efficient prediction of nucleus independent chemical shifts for polycyclic aromatic hydrocarbons. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

(n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Retrieved from [Link]

-

(n.d.). Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. Retrieved from [Link]

-

PubMed. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). Retrieved from [Link]

Sources

Mass spectrometry of 2,5,8-Trimethylquinoline

An In-Depth Technical Guide to the Mass Spectrometry of 2,5,8-Trimethylquinoline

Authored by: A Senior Application Scientist

Introduction

2,5,8-Trimethylquinoline is an aromatic heterocyclic compound belonging to the quinoline family. As an alkyl-substituted quinoline, its characterization is pertinent in fields ranging from synthetic chemistry, where it may serve as a building block or appear as an impurity, to environmental analysis and drug development, given the prevalence of the quinoline scaffold in biologically active molecules. Mass spectrometry (MS) stands as the premier analytical technique for the structural elucidation and quantification of such compounds. Its unparalleled sensitivity, specificity, and ability to provide detailed structural information from minute sample quantities make it an indispensable tool for researchers.

This guide provides an in-depth exploration of the mass spectrometric behavior of 2,5,8-Trimethylquinoline. Moving beyond a simple recitation of data, we will delve into the causality behind instrumental choices, predict fragmentation pathways based on established chemical principles, and present a validated protocol for its analysis. The objective is to equip researchers, scientists, and drug development professionals with the expert-level insights required to confidently analyze this and similar molecules.

Physicochemical Profile and its Mass Spectrometric Implications

A molecule's physical properties are foundational to selecting the appropriate analytical methodology. For 2,5,8-Trimethylquinoline, its characteristics strongly suggest compatibility with gas chromatography-mass spectrometry (GC-MS).

| Property | Value | Implication for Mass Spectrometry |

| Molecular Formula | C₁₂H₁₃N | Odd nominal molecular weight (171 Da) indicates the presence of an odd number of nitrogen atoms, consistent with the Nitrogen Rule. |

| Molecular Weight | 171.24 g/mol [][2] | The monoisotopic mass (171.1048 u) is the target for high-resolution mass spectrometry (HRMS) confirmation. |

| Boiling Point | ~278.5 °C at 760 mmHg[] | Sufficiently volatile for analysis by gas chromatography (GC) without derivatization. |

| Chemical Structure | Aromatic, Heterocyclic | The stable aromatic system suggests a prominent molecular ion peak, especially under Electron Ionization (EI). The basic nitrogen atom is a prime site for protonation in Electrospray Ionization (ESI). |

Ionization Techniques: Selecting the Right Tool for the Task

The choice of ionization technique is the most critical parameter in a mass spectrometry experiment. It dictates whether the molecular ion will be preserved and what type of structural information can be obtained from fragmentation.

Electron Ionization (EI)

Electron Ionization (EI) is the classic, high-energy technique most commonly paired with GC.[3][4] In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a radical cation (M•+).[3] The excess energy imparted during this process leads to extensive and highly reproducible fragmentation.[4]

-

Why Choose EI? For a volatile and thermally stable molecule like 2,5,8-trimethylquinoline, EI is ideal. It generates a rich fragmentation pattern that acts as a chemical "fingerprint," which is excellent for unambiguous library matching and detailed structural elucidation. The stability of the quinoline ring system ensures that the molecular ion peak is typically still clearly visible.[5]

Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from a liquid solution. It is the workhorse of liquid chromatography-mass spectrometry (LC-MS). ESI is particularly effective for polar, less volatile, and thermally fragile molecules. For 2,5,8-trimethylquinoline, ionization would occur via the protonation of the basic nitrogen atom in an acidic solvent, forming a protonated molecule, [M+H]⁺.[6]

-

Why Choose ESI? While GC-MS is often preferred for this compound, LC-ESI-MS would be the method of choice if the analyte is part of a complex, non-volatile mixture or if it requires separation from other components that are not amenable to GC. ESI minimizes fragmentation in the source, typically yielding a spectrum dominated by the [M+H]⁺ ion. Structural information is then obtained by selecting this ion and subjecting it to collision-induced dissociation (CID) in a subsequent stage of the mass spectrometer (MS/MS).[7]

The following diagram illustrates the distinct workflows for these two primary approaches.

Summary of Predicted Key Ions

| m/z | Proposed Identity | Fragmentation Pathway | Predicted Relative Abundance |

| 171 | [M]•+ | Molecular Ion | High |

| 170 | [M-H]⁺ | Loss of Hydrogen Radical | High (Potentially Base Peak) |

| 156 | [M-CH₃]⁺ | Loss of Methyl Radical | Medium |

| 144 | [M-HCN]•+ | Loss of Hydrogen Cyanide | Low to Medium |

| 143 | [M-H-HCN]⁺ | Sequential loss of H• and HCN | Low to Medium |

Reference Protocol: GC-MS Analysis of 2,5,8-Trimethylquinoline

This protocol provides a self-validating system for the confident identification of 2,5,8-trimethylquinoline. It assumes the use of a standard capillary GC coupled to a single quadrupole or ion trap mass spectrometer with an EI source.

Step 1: Sample and Standard Preparation

-

Stock Solution: Accurately weigh ~10 mg of 2,5,8-trimethylquinoline standard. Dissolve in 10 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

-

Working Standard: Prepare a 1 µg/mL working standard by performing a serial dilution of the stock solution. This concentration is typically sufficient for initial method development.

-

Sample Preparation: Dissolve the unknown sample in the same solvent to an estimated concentration of 1 µg/mL. If the matrix is complex, a sample cleanup step (e.g., solid-phase extraction) may be required.

Step 2: GC-MS Instrumentation and Conditions

-

GC System: Agilent 8890 GC or equivalent.

-

Injector: Split/Splitless inlet.

-

Mode: Split (50:1 ratio) to avoid column overloading.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 280 °C. Causality: This temperature ensures rapid volatilization of the analyte without thermal degradation.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. Causality: The 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of semi-volatile aromatic compounds.

-

Oven Program:

-

Initial Temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

Step 3: Mass Spectrometer Conditions

-

MS System: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. Causality: This standard energy provides reproducible fragmentation patterns that are comparable to commercial mass spectral libraries (e.g., NIST).

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 40 - 450. Causality: This range comfortably covers the molecular ion and all expected fragments.

-

Solvent Delay: 3 minutes. Causality: Prevents the high concentration of solvent from entering and saturating the MS detector.

Step 4: Data Analysis and Validation

-

Identification:

-

Inject the 1 µg/mL working standard to determine the retention time (RT) and record the mass spectrum.

-

Inject the unknown sample. A peak at the same RT with a matching mass spectrum confirms the presence of the compound.

-

-

Spectral Matching: Compare the acquired spectrum of the unknown against the spectrum from the standard and a commercial library (NIST/Wiley). A match factor >800 (out of 1000) is generally considered a good hit.

-

High-Resolution Confirmation (if available): For unequivocal identification, analyze the sample on a GC-Q-TOF or GC-Orbitrap system. The measured exact mass of the molecular ion (m/z 171.1048) should be within 5 ppm of the theoretical mass for the formula C₁₂H₁₃N.

The entire analytical workflow is summarized in the diagram below.

Conclusion

The mass spectrometric analysis of 2,5,8-trimethylquinoline is most effectively performed using GC-MS with electron ionization. This approach leverages the compound's volatility and provides a rich, reproducible fragmentation pattern essential for its confident identification. The predicted mass spectrum is characterized by a strong molecular ion at m/z 171 and a base peak at m/z 170, resulting from the loss of a hydrogen radical to form a stabilized cation. By following the detailed experimental protocol and validation criteria outlined in this guide, researchers can achieve accurate and reliable characterization of this molecule, ensuring the highest level of scientific integrity in their results.

References

-

Title: Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides Source: Chemical Papers URL: [Link]

-

Title: Mass spectra of alkylquinolines Source: Canadian Science Publishing URL: [Link]

-

Title: MASS SPECTRA OF OXYGENATED QUINOLINES Source: Canadian Science Publishing URL: [Link]

-

Title: Mass spectra of alkylquinolines Source: ResearchGate URL: [Link]

-

Title: 2,6,8-Trimethylquinoline Source: CAS Common Chemistry URL: [Link]

-

Title: Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact Source: ResearchGate URL: [Link]

-

Title: Mass spectra of alkylquinolines Source: Canadian Science Publishing URL: [Link]

-

Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

-

Title: mass spectra - fragmentation patterns Source: Chemguide URL: [Link]

-

Title: Electron Ionization for GC–MS Source: LCGC International URL: [Link]

-

Title: 3.1: Electron Ionization Source: Chemistry LibreTexts URL: [Link]

-

Title: 2,2,4-Trimethyl-1,2-dihydroquinoline Source: PubChem URL: [Link]

-

Title: Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey Source: Springer URL: [Link]

-

Title: Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey Source: PubMed URL: [Link]

-

Title: The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued) Source: ResearchGate URL: [Link]

-

Title: Analysis of Fluoroquinolones by Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry Source: Asian Journal of Chemistry URL: [Link]

Sources

- 2. scbt.com [scbt.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. asianpubs.org [asianpubs.org]

- 7. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by: Senior Application Scientist, Gemini Laboratories

An In-Depth Technical Guide to the Infrared Spectroscopy of 2,5,8-Trimethylquinoline

Abstract

This technical guide provides a comprehensive overview of the principles and practices involved in the infrared (IR) spectroscopic analysis of 2,5,8-trimethylquinoline. Addressed to researchers, scientists, and professionals in drug development, this document delves into the molecular vibrations characteristic of this substituted quinoline, offering a predictive framework for spectral interpretation. The guide details optimized protocols for sample preparation and data acquisition using Fourier Transform Infrared (FTIR) spectroscopy, emphasizing the rationale behind methodological choices to ensure data integrity and reproducibility. A complete, predicted spectral analysis is presented, correlating specific vibrational modes with their expected absorption frequencies. This is supplemented by a summary table of key vibrational bands and a graphical representation of the experimental workflow. The content is grounded in established spectroscopic principles and supported by authoritative references to provide a trustworthy and expert-level resource.

Introduction: The Significance of 2,5,8-Trimethylquinoline and the Power of Infrared Spectroscopy

2,5,8-Trimethylquinoline, a derivative of the heterocyclic aromatic compound quinoline, represents a class of molecules with significant interest in medicinal chemistry and materials science.[1] The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The substitution pattern of the three methyl groups on the quinoline ring in the 2,5,8-positions influences its electronic properties, steric hindrance, and potential biological activity.

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of such organic molecules.[2] The fundamental principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites it to a higher vibrational state.[3] The frequencies of absorbed radiation correspond to the vibrational modes of the molecule's functional groups and overall skeletal structure. This results in a unique spectral "fingerprint" that can be used for identification and the study of molecular structure.

This guide will provide a detailed exploration of the expected infrared spectrum of 2,5,8-trimethylquinoline, based on the well-understood spectroscopy of quinoline and its derivatives.[4][5] By understanding the characteristic vibrational frequencies, researchers can effectively utilize IR spectroscopy for the identification, purity assessment, and structural analysis of this compound and its analogs.

Experimental Methodology: Acquiring a High-Fidelity Infrared Spectrum

The acquisition of a clean and interpretable IR spectrum is critically dependent on meticulous sample preparation and appropriate instrument parameters. The following protocol is designed to be self-validating by minimizing common sources of error.

Sample Preparation: The Potassium Bromide (KBr) Pellet Method

For solid samples like 2,5,8-trimethylquinoline, the KBr pellet technique is a widely accepted method that produces high-quality transmission spectra.[2] The rationale for this choice is the infrared transparency of KBr over a broad spectral range (4000-400 cm⁻¹), which prevents interference from the matrix.

Step-by-Step Protocol:

-

Sample and KBr Preparation:

-

Gently grind approximately 1-2 mg of high-purity 2,5,8-trimethylquinoline into a fine powder using an agate mortar and pestle. This is crucial to reduce scattering of the infrared beam.

-

In a separate, dry mortar, grind approximately 150-200 mg of spectroscopic grade KBr powder. It is essential to use dry KBr, as water absorption will lead to broad, interfering peaks in the 3400 cm⁻¹ and 1640 cm⁻¹ regions.

-

-

Mixing:

-

Add the powdered 2,5,8-trimethylquinoline to the KBr and mix thoroughly by grinding the two powders together for 1-2 minutes. The goal is to achieve a homogenous dispersion of the analyte in the KBr matrix.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes. This will form a translucent to transparent pellet. A cloudy pellet indicates insufficient grinding or the presence of moisture.

-

-

Analysis:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Instrumental Parameters and Data Acquisition

To ensure a high signal-to-noise ratio and accurate frequency determination, the following FTIR spectrometer settings are recommended:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64 (co-added to improve signal-to-noise)

-

Apodization: Happ-Genzel

-

Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.

The following diagram illustrates the experimental workflow:

Caption: Experimental workflow for FTIR analysis of 2,5,8-trimethylquinoline.

In-depth Analysis of the Predicted Infrared Spectrum

C-H Stretching Region (3100-2850 cm⁻¹)

-

Aromatic C-H Stretching (3100-3000 cm⁻¹): The aromatic protons on the quinoline ring will give rise to a series of weak to medium absorption bands in this region.[2] For 2,5,8-trimethylquinoline, there are four aromatic protons, and their vibrations are expected just above 3000 cm⁻¹.

-

Methyl C-H Stretching (2980-2850 cm⁻¹): The three methyl groups will produce characteristic C-H stretching vibrations. These will appear as stronger and more distinct peaks compared to the aromatic C-H stretches. Expect to see both asymmetric and symmetric stretching modes for the CH₃ groups in this region.

Aromatic Overtones and Combination Bands (2000-1650 cm⁻¹)

This region is often characterized by a pattern of weak absorption bands that are highly characteristic of the substitution pattern on the aromatic ring. While complex to interpret from first principles, this "fingerprint" of overtone bands can be useful for distinguishing between isomers.

C=C and C=N Stretching Region (1650-1450 cm⁻¹)

The quinoline ring system contains both C=C and C=N double bonds. The stretching vibrations of these bonds result in a series of strong to medium intensity bands.

-

C=N Stretch: The C=N bond within the heterocyclic ring is expected to absorb around 1620-1590 cm⁻¹.

-

Aromatic C=C Stretches: The carbon-carbon double bonds in both the benzene and pyridine rings of the quinoline system will produce several characteristic absorptions in the 1600-1450 cm⁻¹ range.[2]

Methyl Bending and In-Plane C-H Bending (1470-1250 cm⁻¹)

-

Methyl C-H Bending: The asymmetric and symmetric bending (scissoring) vibrations of the methyl groups will appear as distinct absorptions. The asymmetric bend is typically found around 1460 cm⁻¹, while the symmetric "umbrella" mode is observed near 1375 cm⁻¹. The presence of three methyl groups may lead to multiple or broadened peaks in these regions.

-

In-Plane Aromatic C-H Bending: The in-plane bending vibrations of the aromatic C-H bonds give rise to several weak to medium bands in this region.

Fingerprint Region (1250-650 cm⁻¹)

This region of the spectrum is rich with complex vibrations involving C-C single bond stretching, C-H out-of-plane bending, and ring deformations. While challenging to assign every peak, the overall pattern is unique to the molecule.

-

C-H Out-of-Plane Bending (γ-CH): These vibrations are particularly informative about the substitution pattern of the aromatic rings. The isolated proton on the pyridine ring and the two adjacent protons on the benzene ring will have characteristic out-of-plane bending frequencies, typically appearing as strong bands in the 900-700 cm⁻¹ range.[4]

-

Ring Deformation Modes: The entire quinoline ring system can undergo "breathing" and other deformation vibrations, which contribute to the complex pattern of absorptions in the fingerprint region.

Summary of Predicted Key Vibrational Frequencies

The following table summarizes the predicted key infrared absorption bands for 2,5,8-trimethylquinoline and their corresponding vibrational assignments.

| Predicted Frequency Range (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretching |

| 2980 - 2850 | Strong | Methyl C-H Asymmetric and Symmetric Stretching |

| 1620 - 1590 | Medium-Strong | C=N Stretching (Pyridine Ring) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Stretching (Quinoline Ring) |

| ~1460 | Medium | Methyl C-H Asymmetric Bending |

| ~1375 | Medium | Methyl C-H Symmetric Bending |

| 900 - 700 | Strong | Aromatic C-H Out-of-Plane Bending |

| Below 700 | Weak-Medium | Ring Puckering and Deformation Modes |

Conclusion

Infrared spectroscopy is a powerful and accessible tool for the structural characterization of 2,5,8-trimethylquinoline. By following a robust experimental protocol, a high-quality spectrum can be obtained. The interpretation of this spectrum, guided by the foundational principles of vibrational spectroscopy and comparative data from related quinoline derivatives, allows for the confident identification of the compound's key functional groups and structural features. This technical guide provides the necessary framework for researchers and drug development professionals to effectively apply FTIR spectroscopy in their work with this important class of molecules.

References

-

University of California, Los Angeles. Table of Characteristic IR Absorptions. [Link]

-

Request PDF. Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. [Link]

-

NASA. Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. [Link]

-

MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link]

-

ResearchGate. FT-IR spectral data of 8HQ. [Link]

-

ResearchGate. (a) TGA profiles and (b) FTIR spectra of quinoline and MIPs before.... [Link]

-

MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]

-

NIST WebBook. 8-Hydroxyquinoline. [Link]

-

ScienceDirect. Assignment of the vibrational spectrum of trimethylpyrazine. [Link]

-

PubMed. Vibrational spectroscopic characterization of fluoroquinolones. [Link]

-

YouTube. Vibrational Spectroscopy. [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

MDPI. Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies. [Link]

-

University of Rostock. Vibrational Spectroscopy. [Link]

Sources

- 1. Vibrational spectroscopic characterization of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 6. mdpi.com [mdpi.com]

Physical and chemical properties of 2,5,8-Trimethylquinoline

An In-Depth Technical Guide to 2,5,8-Trimethylquinoline: Core Properties and Methodologies for the Research Professional

Abstract

This technical guide provides a comprehensive overview of 2,5,8-trimethylquinoline (CAS No. 102871-69-2), a substituted heterocyclic aromatic compound. As a member of the quinoline family, this molecule serves as a pivotal building block in synthetic chemistry and holds significant potential for exploration in medicinal chemistry and materials science. This document details the core physical and chemical properties of 2,5,8-trimethylquinoline, presents validated protocols for its synthesis and characterization, and discusses its relevance as a scaffold in drug development. The strategic placement of methyl groups at the 2, 5, and 8 positions creates a unique electronic and steric profile, making it a compound of interest for investigating structure-activity relationships (SAR). This guide is intended as a critical resource for researchers, chemists, and drug development professionals engaged in the synthesis and evaluation of novel chemical entities.

Introduction and Strategic Importance

Quinoline and its derivatives are fundamental scaffolds in modern pharmacology, forming the core of numerous approved drugs with a wide spectrum of biological activities. The strategic methylation of the quinoline core, as seen in 2,5,8-trimethylquinoline, is a key tactic in lead optimization. The methyl groups can profoundly influence the molecule's physicochemical properties, such as lipophilicity and solubility, and modulate its pharmacokinetic and pharmacodynamic profiles through steric and electronic effects.[1] Specifically, the methyl group at the C2 position can influence the basicity of the quinoline nitrogen, while the methyl groups on the benzenoid ring at the C5 and C8 positions can direct further chemical modifications and affect how the molecule interacts with biological targets.[1]

This guide offers an in-depth examination of the foundational properties of 2,5,8-trimethylquinoline, providing the technical basis required for its effective utilization in a research and development setting.

Core Physicochemical Properties

The fundamental physical and chemical identifiers for 2,5,8-trimethylquinoline are summarized below. These properties are essential for designing experimental conditions, including reaction setups, purification strategies, and formulation studies.

| Property | Value | Reference(s) |

| CAS Number | 102871-69-2 | [2][][4] |

| Molecular Formula | C₁₂H₁₃N | [2][] |

| Molecular Weight | 171.24 g/mol | [2][] |

| IUPAC Name | 2,5,8-trimethylquinoline | [] |

| Boiling Point | 278.53 °C (at 760 mmHg) | [] |

| Purity | ≥95% (as commonly supplied) | [] |

| Appearance | Data not consistently available; related isomers are colorless to yellow liquids or solids. | |

| Solubility | Expected to be soluble in common organic solvents like ethanol, acetone, and chloroform; poorly soluble in water.[5] |

Chemical Reactivity and Synthetic Profile

Structural and Reactivity Insights

The reactivity of 2,5,8-trimethylquinoline is dictated by the interplay between the electron-deficient pyridinoid ring and the electron-rich benzenoid ring, further modulated by the three electron-donating methyl groups. The nitrogen atom at position 1 imparts basic properties to the molecule, allowing it to form salts with acids.